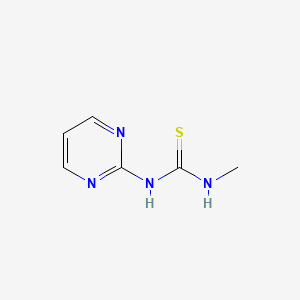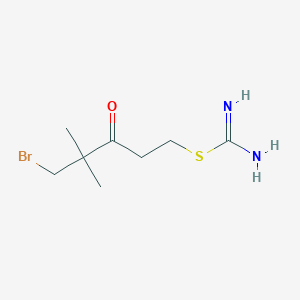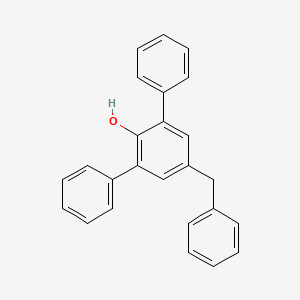
4-Benzyl-2,6-diphenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group and two phenyl groups attached to a central phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-diphenylphenol can be achieved through several methods, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions. One common method involves the reaction of 2,6-diphenylphenol with benzyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like benzene . The reaction conditions typically require elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of reagents and solvents, as well as optimization of reaction parameters, are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
4-Benzyl-2,6-diphenylphenol has several applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-diphenylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzyl and phenyl groups can modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylphenol: Lacks the benzyl group but shares the phenolic and diphenyl structure.
4-Phenylphenol: Contains a single phenyl group attached to the phenol ring.
4-Benzylphenol: Similar structure but with only one phenyl group in addition to the benzyl group.
Uniqueness
4-Benzyl-2,6-diphenylphenol is unique due to the presence of both benzyl and diphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
92116-52-4 |
|---|---|
Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-benzyl-2,6-diphenylphenol |
InChI |
InChI=1S/C25H20O/c26-25-23(21-12-6-2-7-13-21)17-20(16-19-10-4-1-5-11-19)18-24(25)22-14-8-3-9-15-22/h1-15,17-18,26H,16H2 |
InChI Key |
MJRZNPQFKQXSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



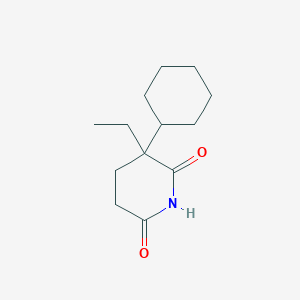
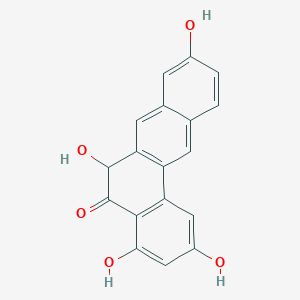
![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)
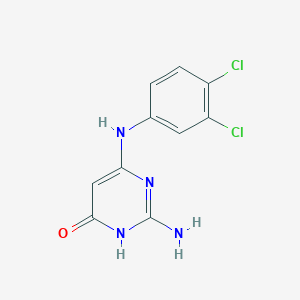

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
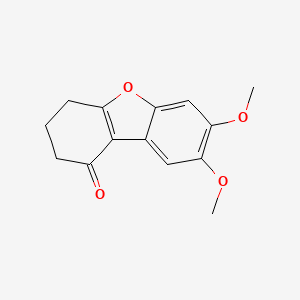
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)

